molecular formula C11H13ClFN3 B13737522 3-Ethyl-6-fluoro-2-hydrazinoquinoline hydrochloride

3-Ethyl-6-fluoro-2-hydrazinoquinoline hydrochloride

Cat. No.: B13737522
M. Wt: 241.69 g/mol
InChI Key: HQRWMKONZFAGNC-UHFFFAOYSA-N
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Description

3-Ethyl-6-fluoro-2-hydrazinoquinoline hydrochloride is a quinoline-derived compound characterized by a heterocyclic aromatic core with specific substituents: an ethyl group at position 3, a fluorine atom at position 6, and a hydrazino (-NH-NH₂) group at position 2, forming a hydrochloride salt.

The hydrazino group in such compounds may enhance metal chelation or receptor-binding capabilities, while halogen substituents (e.g., fluorine) often improve pharmacokinetic properties like metabolic stability and lipophilicity.

Properties

Molecular Formula

C11H13ClFN3

Molecular Weight

241.69 g/mol

IUPAC Name

(3-ethyl-6-fluoroquinolin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C11H12FN3.ClH/c1-2-7-5-8-6-9(12)3-4-10(8)14-11(7)15-13;/h3-6H,2,13H2,1H3,(H,14,15);1H

InChI Key

HQRWMKONZFAGNC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C=CC(=CC2=C1)F)NN.Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-6-fluoro-2-hydrazinoquinoline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethyl-6-fluoro-2-hydrazinoquinoline hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic properties, although not used clinically.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethyl-6-fluoro-2-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Key Observations:

Halogen Effects :

  • Fluorine (present in the main compound and ) is smaller and more electronegative than chlorine or bromine, likely favoring better membrane permeability and reduced metabolic degradation compared to bulkier halogens .
  • Bromine () introduces greater polarizability, which could enhance van der Waals interactions in hydrophobic binding pockets.

Steric and Solubility Considerations :

  • Ethyl (C3) and methyl (C6/C8) groups () balance lipophilicity and steric hindrance. Phenyl substitution () significantly increases hydrophobicity, which may limit bioavailability.

Research Implications and Limitations

While the provided evidence lacks explicit pharmacological or thermodynamic data (e.g., IC₅₀ values, solubility measurements), structural comparisons suggest:

  • Drug Design: The main compound’s fluorine and hydrazino groups position it as a candidate for targeting enzymes or receptors sensitive to electron-deficient aromatic systems.
  • Synthetic Utility: Analogous compounds (e.g., ) highlight the versatility of quinoline scaffolds for introducing diverse substituents, enabling structure-activity relationship (SAR) studies.

Critical Gaps:

  • No evidence directly addresses the biological activity or stability of 3-Ethyl-6-fluoro-2-hydrazinoquinoline hydrochloride. Further experimental studies are needed to validate inferred properties.
  • Safety and toxicity profiles (referenced in SDS documents like ) remain unexplored for the main compound but could be extrapolated from analogs.

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